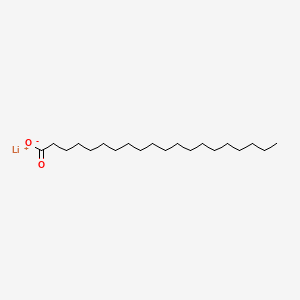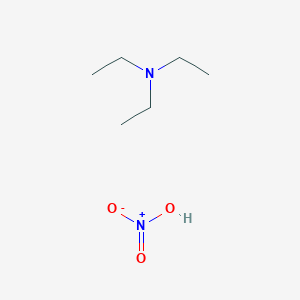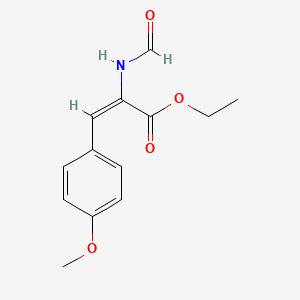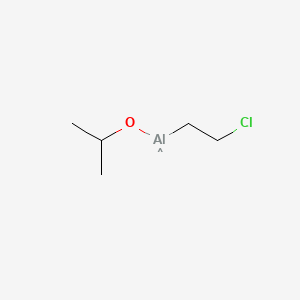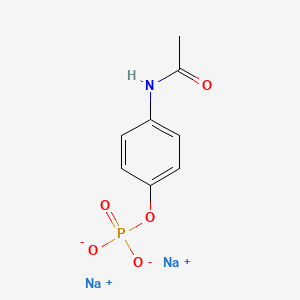
Disodium 4-acetamidophenyl phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Disodium 4-acetamidophenyl phosphate is a chemical compound with the molecular formula C8H8NNa2O5P. It is known for its role in various biochemical and industrial applications due to its unique chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of disodium 4-acetamidophenyl phosphate typically involves the phosphorylation of 4-acetamidophenol. This process can be achieved through the reaction of 4-acetamidophenol with phosphoric acid derivatives under controlled conditions. The reaction is usually carried out in an aqueous medium with the addition of sodium hydroxide to neutralize the reaction mixture and form the disodium salt .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch reactions. The process includes the careful control of temperature, pH, and reaction time to ensure high yield and purity. The final product is typically purified through crystallization or other separation techniques .
Analyse Chemischer Reaktionen
Types of Reactions
Disodium 4-acetamidophenyl phosphate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it back to 4-acetamidophenol.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the phosphate group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Nucleophiles like amines and alcohols can react with the phosphate group under mild conditions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Regeneration of 4-acetamidophenol.
Substitution: Formation of various substituted phosphates.
Wissenschaftliche Forschungsanwendungen
Disodium 4-acetamidophenyl phosphate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a buffer component in various chemical reactions.
Biology: Employed in biochemical assays and as a substrate in enzyme studies.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes
Wirkmechanismus
The mechanism of action of disodium 4-acetamidophenyl phosphate involves its interaction with specific molecular targets. It can act as a phosphate donor in biochemical reactions, participating in phosphorylation processes. This compound can also interact with enzymes and proteins, influencing their activity and function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Disodium hydrogen phosphate
- Monosodium phosphate
- Adenosine triphosphate (ATP)
Comparison
Disodium 4-acetamidophenyl phosphate is unique due to its acetamido group, which imparts distinct chemical properties compared to other phosphate compounds. Unlike disodium hydrogen phosphate and monosodium phosphate, it has specific applications in biochemical assays and enzyme studies. Compared to adenosine triphosphate, it lacks the high-energy phosphate bonds but still serves as a valuable phosphate donor in various reactions .
Eigenschaften
CAS-Nummer |
75966-17-5 |
|---|---|
Molekularformel |
C8H8NNa2O5P |
Molekulargewicht |
275.11 g/mol |
IUPAC-Name |
disodium;(4-acetamidophenyl) phosphate |
InChI |
InChI=1S/C8H10NO5P.2Na/c1-6(10)9-7-2-4-8(5-3-7)14-15(11,12)13;;/h2-5H,1H3,(H,9,10)(H2,11,12,13);;/q;2*+1/p-2 |
InChI-Schlüssel |
ZDUWZCWKBAGDSL-UHFFFAOYSA-L |
Kanonische SMILES |
CC(=O)NC1=CC=C(C=C1)OP(=O)([O-])[O-].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





